molecular formula C13H10N2O2 B14358212 3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one CAS No. 92516-46-6

3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one

Katalognummer: B14358212
CAS-Nummer: 92516-46-6
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: GJFYZGUUNOBWCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a pyrido ring fused to a quinazolinone core. The presence of a methoxy group at the 3-position adds to its distinct chemical properties. Quinazolinone derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one typically involves the cyclocondensation of 2-aminopyridine with appropriate substituted benzoyl chlorides. One common method includes the reaction of 2-aminopyridine with 2-fluorobenzonitrile in the presence of a base such as potassium tert-butoxide (KtOBu). The reaction is carried out under reflux conditions, leading to the formation of the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper salts (e.g., Cu(OAc)2) can be employed to facilitate the reaction and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one involves its interaction with specific molecular targets. For instance, as an efflux pump inhibitor, it binds to protein molecules responsible for drug resistance in bacteria, thereby enhancing the efficacy of antibiotics. The compound’s ability to form stable intermediate complexes with enzymatic targets and receptor regulatory proteins is crucial for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one is unique due to the presence of the methoxy group at the 3-position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its specific applications in medicinal chemistry .

Eigenschaften

CAS-Nummer

92516-46-6

Molekularformel

C13H10N2O2

Molekulargewicht

226.23 g/mol

IUPAC-Name

3-methoxypyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C13H10N2O2/c1-17-9-5-6-10-11(8-9)14-12-4-2-3-7-15(12)13(10)16/h2-8H,1H3

InChI-Schlüssel

GJFYZGUUNOBWCD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C(=O)N3C=CC=CC3=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.